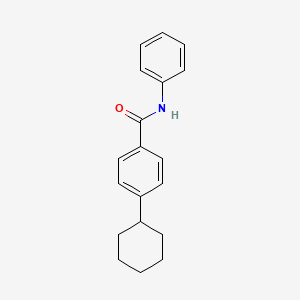

4-cyclohexyl-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-19(20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h2,5-6,9-15H,1,3-4,7-8H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVSFDVHJCYDBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Cyclohexyl N Phenylbenzamide and Analogues

Established Synthetic Pathways for N-Phenylbenzamide Derivatives

The synthesis of the N-phenylbenzamide core is a well-established area of organic chemistry, with amide bond formation being the key transformation. The introduction of specific substituents, such as the cyclohexyl moiety, can be achieved through various strategic approaches.

Amide Bond Formation Strategies

The creation of the amide bond between a benzoic acid derivative and an aniline (B41778) is the cornerstone of N-phenylbenzamide synthesis. Several reliable and widely used methods have been developed.

One of the most common methods involves the reaction of a substituted benzoyl chloride with an aniline. researchgate.net This nucleophilic acyl substitution is often carried out in the presence of a base, such as triethylamine (B128534), in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net An alternative approach utilizes coupling reagents to facilitate the reaction between a carboxylic acid and an amine. Reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) are effective for this transformation. nih.gov

Another strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), often in conjunction with a reaction medium like polyethylene (B3416737) glycol (PEG-400), which can promote the amide bond formation at room temperature. cbijournal.com This method has been shown to be efficient for coupling various aryl and hetaryl carboxylic acids with amines. cbijournal.com

Palladium-catalyzed reactions also offer a powerful tool for amide bond formation. These can include the carbonylation of aryl halides in the presence of an amine. acs.org For instance, the carbonylation of iodobenzene (B50100) and its condensation with aniline to form N-phenylbenzamide can be influenced by variables such as CO pressure, temperature, and the choice of catalyst and ligands. acs.org Furthermore, palladium catalysts can be used for the direct cyanation of aryl bromides followed by hydration to yield primary benzamides. rsc.org

A less common, yet effective, method is the use of 1,3-diphenylthiourea as a reagent for the direct conversion to N-phenylbenzamides from substituted benzoyl chlorides. researchgate.net This reaction proceeds in high yield and purity. researchgate.net Iron-promoted reactions of nitroarenes with acyl chlorides in water have also been developed as a mild and selective method for synthesizing N-aryl amides. nih.gov

| Method | Reagents | Key Features | Reference |

| Acyl Chloride Route | Substituted benzoyl chloride, aniline, triethylamine | High yield, common laboratory method. | researchgate.net |

| Coupling Reagents | Carboxylic acid, amine, DIC, HOBt | Good for sensitive substrates. | nih.gov |

| Carbodiimide in PEG | Carboxylic acid, amine, EDC.HCl, PEG-400 | Room temperature reaction, efficient. | cbijournal.com |

| Palladium-Catalyzed Carbonylation | Aryl iodide, aniline, CO, Pd catalyst | Versatile, influenced by reaction parameters. | acs.org |

| Thiourea Method | Substituted benzoyl chloride, 1,3-diphenylthiourea | High yield, pure product. | researchgate.net |

| Iron-Promoted Reaction | Nitroarene, acyl chloride, Fe dust, water | Mild, selective, and environmentally friendly. | nih.gov |

Introduction of Cyclohexyl Moiety

The cyclohexyl group can be incorporated into the N-phenylbenzamide structure either by starting with a cyclohexyl-substituted building block or by creating the cyclohexyl ring during the synthesis.

A straightforward approach is to use a cyclohexyl-substituted aniline or benzoic acid in the amide bond formation step. For example, 3-amino-N-cyclohexyl-4-methoxybenzamide can be synthesized by condensing 3-amino-4-methoxybenzoic acid with cyclohexylamine (B46788) using DIC and HOBt as coupling agents. nih.gov Similarly, N-[4-(alkyl)cyclohexyl]-substituted benzamides have been synthesized from the corresponding 4-(alkyl)cyclohexylamines. nih.gov

In some cases, the cyclohexyl ring can be formed through cyclization reactions. smolecule.com Another method involves the use of a bicyclic aziridine (B145994) as a starting material, which upon reaction with a suitable amine, leads to the formation of the cyclohexyl derivative. smolecule.com

Novel and Optimized Synthetic Protocols for 4-Cyclohexyl-N-phenylbenzamide

Recent research has focused on developing more efficient and selective methods for the synthesis of complex benzamides, including those with specific substitution patterns like this compound.

Regioselective C–H Hydroxylation Approaches

A significant advancement in the synthesis of functionalized benzanilides is the development of regioselective C–H hydroxylation. This strategy allows for the direct introduction of a hydroxyl group onto the aromatic ring, which can be a precursor for other functionalities or a key feature for biological activity.

Palladium(II)-catalyzed C–H hydroxylation has been successfully applied to convert 4-cyclohexyl-N-methyl-N-phenylbenzamide into its ortho-hydroxylated derivative. nih.govsemanticscholar.orgrsc.org This one-step protocol overcomes the poor selectivity and low yields often associated with traditional methods for preparing such molecules. nih.govsemanticscholar.orgrsc.org The regioselectivity of these reactions can be controlled by the choice of the metal catalyst, with Ru(II) and Pd(II) catalysts showing different preferences. nih.govsemanticscholar.org Computational studies suggest that steric effects dominate in Ru-catalyzed reactions, while electronic effects are the controlling factor in Pd-catalyzed reactions. nih.govsemanticscholar.org

A metal-free approach for chemoselective C-H hydroxylation and borylation of N-phenylbenzamides using BBr3 has also been described, generating the corresponding phenols in moderate to excellent yields under mild conditions. nih.gov

| Catalyst System | Substrate | Product | Key Advantage | Reference |

| Pd(OAc)2 | 4-Cyclohexyl-N-methyl-N-phenylbenzamide | ortho-Hydroxylated derivative | High regioselectivity, overcomes limitations of traditional methods. | nih.govsemanticscholar.orgrsc.org |

| [RuCl2(p-cymene)]2 | N-methyl-benzanilides | ortho-Hydroxylated N-methyl-benzanilides | Excellent regioselectivity, good functional group tolerance, high yields. | nih.govsemanticscholar.org |

| BBr3 | N-Phenylbenzamides | Phenols and arylboronic esters | Metal-free, mild conditions, excellent chemoselectivity. | nih.gov |

Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. For N-phenylbenzamide derivatives, MCRs can streamline the synthetic process. For instance, a one-pot, three-component reaction has been utilized to synthesize imidazole-based N-phenylbenzamide derivatives in high yields and short reaction times. nih.gov While not directly reported for this compound, the principles of MCRs could be adapted for its synthesis by employing appropriately substituted starting materials. Another convenient method for the synthesis of N-substituted benzamide (B126) derivatives involves the reaction of 2-iodo–4–substituted anilines with acid chlorides in benzene (B151609). buet.ac.bd

Synthesis of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

A variety of N-phenylbenzamide derivatives have been synthesized by modifying the substituents on both the benzoyl and the N-phenyl rings. For example, a series of N-phenylbenzamide derivatives with different substituents were prepared from 3-amino-4-methoxybenzoic acid and various amines. nih.gov In one study, replacing the phenyl ring with a cyclohexyl group resulted in a loss of anti-EV71 activity, highlighting the importance of the aromatic moiety for that specific biological function. nih.gov

The synthesis of N-substituted aminobenzamide derivatives has been a focus of research, with 69 novel compounds being synthesized and characterized. dovepress.com Furthermore, a diversity-oriented synthesis approach using regioselective C–H hydroxylation has been employed to create a library of ortho-hydroxylated benzanilide (B160483) derivatives. nih.govsemanticscholar.org This strategy allows for rapid access to a diverse collection of molecules for screening purposes. nih.govsemanticscholar.org

The chemical transformations of the core structure are also important. For instance, the nitro group on N-[1-(diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide can be reduced to an amino group, and the amide bond can be hydrolyzed under acidic or basic conditions.

| Analogue Type | Synthetic Strategy | Purpose | Reference |

| Varied N-substituents | Condensation of substituted benzoic acids with various amines. | Structure-activity relationship studies. | nih.gov |

| ortho-Hydroxylated derivatives | Regioselective C–H hydroxylation. | Creation of a diverse compound library. | nih.govsemanticscholar.org |

| N-substituted aminobenzamides | Multi-step synthesis from substituted starting materials. | Exploration of novel chemical space. | dovepress.com |

| Functional group transformation | Reduction of nitro groups, hydrolysis of amides. | Creation of new derivatives from a common intermediate. |

Exploration of Substituent Effects on Phenyl and Benzamide Rings

The electronic and steric properties of substituents on both the N-phenyl ring and the 4-cyclohexylbenzoyl moiety play a critical role in determining the biological activity of this compound analogues. Systematic modifications are employed to understand these influences and optimize molecular interactions with biological targets.

Research into N-phenylbenzamide analogues as potential therapeutic agents has demonstrated that the electronic nature of substituents is a key determinant of potency. nih.gov For instance, in studies targeting Schistosoma mansoni, compounds with electron-withdrawing groups, such as trifluoromethyl (CF₃) or halogens (Cl, F), on both phenyl rings generally exhibit higher activity. nih.gov The potency can be correlated with the substituent's electronic effect, often visualized using tools like the Craig plot, which maps the Hammett substitution constant (σ) against hydrophobicity (π). nih.gov The position of the substituent is also crucial; moving a trifluoromethyl group from the para to the meta position on the N-phenyl ring was found to increase antischistosomal activity, suggesting sensitivity to the spatial arrangement of electron density. nih.gov Conversely, the introduction of strongly electron-donating groups like methoxy (B1213986) (-OCH₃) can lead to a loss of activity. nih.gov

Further studies on benzamide derivatives as protease inhibitors have reinforced these findings. The substitution of a methyl group with a trifluoromethyl group, which are similar in size but have opposing electronic effects (the methyl group being weakly electron-donating, +I; the trifluoromethyl group being strongly electron-withdrawing, -I), resulted in a significant loss of binding affinity. nih.gov This highlights that electronic effects can outweigh steric considerations. The complete removal of substituents from either phenyl ring often abolishes biological activity, indicating that both aromatic moieties are essential for molecular recognition. nih.gov

The amide linkage itself is a critical anchor. Replacing the phenyl group on the amide nitrogen with aliphatic groups of similar size, such as isobutyl or cyclohexyl, can lead to inactive compounds, underscoring the importance of the N-phenyl ring for activity in certain contexts. nih.govd-nb.info The synthesis of these substituted analogues typically involves the coupling of a substituted benzoic acid with a substituted aniline. Common methods include the use of coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or the conversion of the carboxylic acid to an acid chloride followed by reaction with the aniline in the presence of a base like triethylamine or sodium bicarbonate. researchgate.netresearchgate.net

Table 1: Effect of Phenyl and Benzamide Ring Substituents on Biological Activity

| Parent Structure | Substituent (Position) | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N-Phenylbenzamide | N-Phenyl Ring (Right) | Unsubstituted → CF₃ | Increased Potency | nih.gov |

| N-Phenylbenzamide | Benzamide Ring (Left) | Unsubstituted → 2F or 2Cl | Increased Potency | nih.gov |

| N-Phenylbenzamide | Benzamide Ring (Left) | Unsubstituted → OCH₃ | Eliminated Activity | nih.gov |

| 2-Methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | Benzamide Ring (Left) | CH₃ → CF₃ | Loss of Binding Affinity | nih.gov |

| (R)-5-amino-N-(1-(naphthalen-1-yl)ethyl)benzamide | Amide Nitrogen | Phenyl → Isobutyl/Cyclohexyl | Inactive Compound | nih.govd-nb.info |

| 3-Amino-4-methoxybenzamide | N-Phenyl Ring | Unsubstituted → 4-Bromophenyl | Active against EV71 virus | researchgate.net |

Derivatization at the Cyclohexyl Moiety

Modification of the cyclohexyl group offers a strategy to alter the lipophilicity, metabolic stability, and steric profile of the parent molecule. While less frequently explored than aromatic substitution, derivatization of this aliphatic moiety can yield compounds with unique properties.

One direct approach involves the synthesis of analogues with alkyl substituents on the cyclohexyl ring. For example, series of N-[4-(tert-butyl)cyclohexyl]- and N-[4-(ethyl)cyclohexyl]-substituted benzamides have been synthesized and evaluated for anti-inflammatory and analgesic activities. nih.gov These syntheses demonstrate the feasibility of incorporating additional alkyl groups onto the cyclohexyl scaffold to probe specific binding pockets for hydrophobic interactions.

Another advanced method for derivatization is through catalytic C–H bond activation. rsc.org This powerful technique allows for the direct introduction of functional groups onto the cyclohexyl ring, which can be challenging using traditional methods that often suffer from low yields and poor selectivity. rsc.org For instance, a palladium(II)-catalyzed C–H hydroxylation has been successfully used to convert 4-cyclohexyl-N-methyl-N-phenylbenzamide into a hydroxylated analogue, which also possesses fungicidal properties. rsc.org This strategy provides an efficient route to novel derivatives that might serve as building blocks for further chemical transformations.

The synthesis of these cyclohexyl-derivatized analogues often starts from a modified cyclohexylamine or cyclohexanecarboxylic acid. For example, N-[4-(alkyl)cyclohexyl]-substituted benzamides can be prepared by coupling the appropriately substituted cyclohexylamine with a benzoyl chloride. nih.gov

Table 2: Examples of Derivatization at the Cyclohexyl Moiety

| Starting Compound | Reaction/Method | Derivative Formed | Significance | Reference |

|---|---|---|---|---|

| 4-Cyclohexyl-N-methyl-N-phenylbenzamide | Pd(II)-catalyzed C–H hydroxylation | ortho-Hydroxylated benzanilide | Direct functionalization of the cyclohexyl ring to produce a fungicide. | rsc.org |

| Benzoyl chlorides | Coupling with 4-(tert-butyl)cyclohexylamine | N-[4-(tert-butyl)cyclohexyl]-substituted benzamides | Exploration of hydrophobic substitutions on the cyclohexyl ring for anti-inflammatory activity. | nih.gov |

| Benzoyl chlorides | Coupling with 4-(ethyl)cyclohexylamine | N-[4-(ethyl)cyclohexyl]-substituted benzamides | Systematic study of alkyl group size on biological activity. | nih.gov |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Complex Benzamide (B126) Structuresresearchgate.netnih.goviucr.orgmdpi.com

Spectroscopic methods are fundamental in confirming the identity and elucidating the intricate structural details of complex benzamides. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecular framework.

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional arrangement of atoms in a molecule. For 4-cyclohexyl-N-phenylbenzamide, both ¹H and ¹³C NMR would provide critical information.

In the ¹H NMR spectrum, the protons on the two aromatic rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons of the cyclohexyl group would resonate in the upfield region, generally between δ 1.0 and 2.5 ppm. The amide (N-H) proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. For the analogous compound 3-chloro-N-cyclohexylbenzamide, the aromatic protons are observed at δ 7.74–7.82 (m), the cyclohexyl protons at δ 1.13–1.70 (m), and the NH proton as a broad singlet at δ 5.82.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is a key diagnostic signal, expected to appear significantly downfield around δ 165-167 ppm. For instance, the carbonyl carbon in 3-chloro-N-cyclohexylbenzamide is found at δ 166.5 ppm. The aromatic carbons would generate signals in the δ 120–140 ppm range, while the cyclohexyl carbons would be found further upfield.

Conformational details, particularly of the cyclohexyl ring, can be inferred from NMR data. The cyclohexyl ring in related structures, such as 4-Chloro-N-cyclohexylbenzamide, is known to adopt a stable chair conformation. iucr.org Dynamic NMR studies on similar molecules can also reveal the energy barriers for conformational changes, such as the ring inversion of the cyclohexane (B81311) moiety. auremn.org.br The orientation of the phenyl rings relative to the central amide plane is another important conformational feature, which influences the electronic environment and, consequently, the chemical shifts of nearby protons and carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogues

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference Analogue(s) |

|---|---|---|---|

| Amide (N-H) | ~ 8.0 - 10.0 (broad s) | N/A | rsc.org |

| Phenyl Protons (N-Ph) | ~ 7.1 - 7.7 (m) | ~ 120 - 140 | rsc.org |

| Benzoyl Protons (CO-Ph) | ~ 7.3 - 7.9 (m) | ~ 127 - 135 | rsc.org |

| Cyclohexyl Protons (CH, CH₂) | ~ 1.1 - 2.0 (m) | ~ 25 - 50 | mdpi.com |

Note: Predicted values are based on data from N-phenylbenzamide and N-cyclohexylbenzamide derivatives. Actual values may vary.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, and to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₉H₂₁NO), the calculated molecular weight is approximately 279.38 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy. mdpi.com

Under electron ionization (EI), the molecule would first form a molecular ion [M]⁺•. The fragmentation of N-phenylbenzamide derivatives is well-documented and typically involves characteristic cleavages of the amide bond. nist.govnist.gov Key fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a benzoyl cation [C₆H₅CO]⁺ (m/z 105) or a [M - C₆H₅CO]⁺ fragment. The benzoyl cation is often a prominent peak in the mass spectra of benzamides. nist.govlibretexts.org

Cleavage of the N-C(phenyl) bond, resulting in a [M - C₆H₅]⁺ fragment.

Cleavage of the N-C(cyclohexyl) bond, leading to a [M - C₆H₁₁]⁺ fragment.

Fragmentation of the cyclohexyl ring itself, typically through the loss of ethene (C₂H₄, 28 Da), which is a common pathway for cyclohexyl systems. docbrown.infodocbrown.info This would produce a characteristic [M - C₂H₄]⁺• ion.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 279 | [C₁₉H₂₁NO]⁺• | Molecular Ion (M⁺•) |

| 196 | [M - C₆H₁₁]⁺ | Loss of cyclohexyl radical |

| 182 | [M - C₆H₅CO]⁺ | Loss of benzoyl radical |

| 174 | [M - C₇H₇]⁺ | Rearrangement and loss of tropylium |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Note: Fragmentation is complex and other pathways are possible. libretexts.orgmsu.edu

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov

The IR spectrum of this compound would be dominated by several characteristic absorption bands:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group would be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

C=O Stretch (Amide I band): A very strong and sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl group in secondary amides.

N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1520-1550 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, while also probing vibrational modes, has different selection rules. Non-polar bonds and symmetric vibrations often give strong Raman signals. Therefore, the aromatic and cyclohexyl C-C and C-H vibrations would be prominent. The C=O stretch is also typically observable in the Raman spectrum. The complementary nature of IR and Raman spectra provides a more complete picture of the molecule's vibrational framework.

Solid-State Structural Determination by X-ray Crystallographynih.goviucr.orgnih.gov

X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a compound in its crystalline solid state. While a crystal structure for this compound is not publicly available, analysis of closely related compounds like 4-Chloro-N-cyclohexylbenzamide iucr.org and various N-phenylbenzamides nih.govacs.orgnih.gov allows for a detailed prediction of its solid-state characteristics.

The crystal packing of benzamides is heavily influenced by a network of intermolecular interactions. The most significant of these is the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. nih.gov This N-H···O interaction is a robust and directional force that typically organizes molecules into chains or dimers. For example, in the crystal structure of 4-Chloro-N-cyclohexylbenzamide, molecules are linked by N-H···O hydrogen bonds into one-dimensional chains. iucr.org A similar chain motif is observed in 4-chloro-N-phenylbenzamide. nih.gov

In addition to strong hydrogen bonds, weaker interactions play a crucial role in stabilizing the three-dimensional crystal lattice. rsc.org These can include:

C-H···O and C-H···π interactions: Where hydrogen atoms from the phenyl or cyclohexyl groups interact with oxygen atoms or the electron clouds of aromatic rings.

π-π Stacking: The aromatic rings can stack upon each other, contributing to the packing energy through favorable electrostatic and dispersion forces. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) depends on the electronic nature and steric hindrance of the substituents. acs.org

The interplay of these varied interactions dictates the final crystal packing arrangement and is a key factor in phenomena like polymorphism, where a compound can exist in multiple crystalline forms. acs.org

The conformation of a molecule in the solid state represents a low-energy state that is influenced by both intramolecular forces and the energetic demands of efficient crystal packing.

For this compound, key conformational features would include:

Amide Bond Conformation: The central C-N amide bond is expected to be in the trans configuration, which is generally more stable than the cis form.

Cyclohexyl Ring Conformation: The cyclohexyl ring will adopt a low-energy chair conformation, as observed in the crystal structure of 4-Chloro-N-cyclohexylbenzamide. iucr.org

Torsion Angles: The relative orientation of the two phenyl rings and the central amide plane is defined by torsion angles. In many N-phenylbenzamide structures, the phenyl rings are significantly twisted out of the amide plane. For example, in 4-chloro-N-phenylbenzamide, the dihedral angle between the two benzene (B151609) rings is 59.6°. nih.gov This twisted conformation is a compromise between conjugative effects, which favor planarity, and steric hindrance, which favors a non-planar arrangement. nih.gov

Table 3: Typical Crystallographic Parameters for Related Benzamide Structures

| Parameter | Observation in Analogue Structures | Reference Analogue(s) |

|---|---|---|

| Crystal System | Monoclinic, Triclinic | iucr.orgnih.gov |

| Space Group | P2₁/c, P-1 | iucr.orgnih.gov |

| Key Interaction | Intermolecular N-H···O hydrogen bonds forming C(4) chains | iucr.orgnih.gov |

| Cyclohexyl Conformation | Chair | iucr.org |

Computational Approaches to Conformational Landscape and Electronic Structure

Computational methodologies have become indispensable in modern chemical research, providing a bridge between molecular structure and function. For N-phenylbenzamide derivatives, these approaches have been instrumental in elucidating structure-activity relationships and designing molecules with tailored properties. rsc.orgnih.gov

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has been widely applied to study N-phenylbenzamide and its analogs to predict their geometries, electronic properties, and reactivity. batistalab.comresearchgate.net

DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311+G(d,p), are used to optimize the molecular geometry and to calculate various electronic descriptors. researchgate.netrsc.org These calculations can reveal the distribution of electron density, the locations of electrophilic and nucleophilic attack, and the energies of the frontier molecular orbitals (HOMO and LUMO). For instance, in studies of related N-phenylbenzamide derivatives, DFT has been used to understand how different substituents on the phenyl rings can modulate the electronic properties and, consequently, the molecule's function. rsc.orgresearchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy of the HOMO and LUMO, which in turn influences the molecule's reactivity and potential for applications such as molecular rectifiers. batistalab.comyale.edu

A potential energy scan (PES) using DFT can be performed to analyze the conformational stability of the molecule by systematically rotating flexible bonds, such as the N-C bond of the amide group. rsc.org This analysis helps to identify the most stable conformers and the energy barriers between them.

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted N-phenylbenzamide Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are representative and are based on DFT calculations performed on analogous N-phenylbenzamide structures. The exact values for this compound would require specific calculations.

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space available to the molecule under specific conditions of temperature and pressure. tubitak.gov.trresearchgate.net

For N-phenylbenzamide derivatives, MD simulations are crucial for understanding the flexibility of the molecule, particularly the rotational freedom around the amide bond, which can lead to cis and trans isomers. ucl.ac.be The relative stability of these conformers can be assessed, and the simulations can reveal the timescale of transitions between different conformational states. ucl.ac.beresearchgate.net These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions more closely. ucl.ac.be The results of MD simulations can provide a comprehensive picture of the accessible conformations and their relative populations, which is essential for understanding how the molecule might interact with other molecules or biological targets. tubitak.gov.trresearchgate.net

Table 2: Typical Parameters for an MD Simulation of an N-phenylbenzamide Derivative

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, or OPLS |

| Simulation Time | 10 - 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Solvent | Water (explicit or implicit) |

Note: The choice of parameters depends on the specific research question and computational resources.

Quantum chemical calculations, including semi-empirical methods and higher-level ab initio calculations, provide detailed information about the molecular orbitals and the energetics of different molecular states. acs.orgrsc.org These calculations are fundamental to understanding the electronic transitions that give rise to a molecule's spectroscopic properties, such as its UV-Vis absorption and fluorescence spectra. acs.org

For N-arylbenzamides, semi-empirical methods like ZINDO have been used to assign fluorescence and phosphorescence spectra by comparing calculated transition energies with experimental data. acs.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The spatial distribution and energy of these frontier orbitals are key to understanding a molecule's electronic behavior. yale.edu For example, in the context of molecular electronics, the alignment of the HOMO and LUMO levels with the Fermi level of metal electrodes determines the charge transport characteristics. batistalab.comyale.edu

Quantum chemical calculations also allow for the construction of state-energy diagrams, which map out the relative energies of the ground state and various excited states (singlets and triplets). acs.org This information is crucial for predicting the photophysical behavior of the molecule.

Table 3: Representative Energetic Data from Quantum Chemical Calculations for an N-phenylbenzamide Analog

| Parameter | Energy (kcal/mol) |

|---|---|

| Ground State Energy (Relative) | 0 |

| First Singlet Excited State (S1) | 85 |

| First Triplet Excited State (T1) | 65 |

| Rotational Barrier (C-N bond) | 15-20 |

Note: These are illustrative values for a generic N-phenylbenzamide derivative. The actual values for this compound may differ.

Molecular and Cellular Biological Activity Investigations Pre Clinical, Non Human Models

Target Identification and Validation Strategies

Initial investigations into the biological activity of 4-cyclohexyl-N-phenylbenzamide and its close structural analogs have pointed towards its potential as a fungicidal agent. A related compound, 4-cyclohexyl-N-methyl-N-phenylbenzamide, has been identified as a fungicide, suggesting that the primary molecular target likely resides within fungal pathogens. website-files.comnih.govrsc.orgrsc.org The broader class of carboxamides, to which this compound belongs, is well-established as inhibitors of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. acs.orgnih.govacs.orgresearchgate.net Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to fungal cell death. This provides a strong rationale for validating SDH as a primary target for this compound.

Another avenue of investigation for the N-phenylbenzamide scaffold has been the inhibition of the KIX-KID protein-protein interaction. website-files.comnih.govrsc.org The KIX domain of the CREB-binding protein (CBP) interacts with the kinase-inducible domain (KID) of the transcription factor CREB. This interaction is crucial for the activation of CREB-dependent gene transcription, which is often dysregulated in various cancers. nih.gov Small molecules that can disrupt this interaction are therefore of significant interest as potential anti-cancer therapeutics. While direct studies on this compound as a KIX-KID inhibitor are limited, the activity of other N-phenylbenzamide derivatives in this area suggests a potential avenue for target validation. website-files.comnih.govrsc.org

Receptor Binding and Ligand-Protein Interaction Studies

The interaction of this compound with specific protein targets is a key area of pre-clinical research. While comprehensive binding data for this specific compound is not widely available, studies on related N-phenylbenzamide derivatives provide valuable insights into its potential binding characteristics.

Assessment of Binding Affinity and Specificity

The binding affinity and specificity of N-phenylbenzamide derivatives have been evaluated against various receptors and enzymes. For instance, certain N-phenylbenzamide analogs have been investigated as inhibitors of protein kinases, with some showing high affinity for specific kinases. scirp.orgscirp.org In the context of its fungicidal activity, the affinity of carboxamides for succinate dehydrogenase is a critical determinant of their potency. Different substitutions on the N-phenylbenzamide scaffold can significantly influence this binding affinity.

Interactive Table: Binding Affinity of various N-phenylbenzamide derivatives against different targets.

| Compound Derivative | Target | Binding Affinity (IC₅₀/Kᵢ) | Reference |

| Imidazole-based N-phenylbenzamide 4e | ABL1 kinase | -8.59 kcal/mol (Binding Affinity) | nih.gov |

| Imidazole-based N-phenylbenzamide 4f | ABL1 kinase | -7.44 kcal/mol (Binding Affinity) | nih.gov |

| 3-((3,4-dihydroisoquinolin-2(1H)-yl) sulfonyl)-N-phenyl benzamide (B126) 2D | PARP-1 | -6.53 kcal/mol (Glide Score) | innovareacademics.inresearchgate.net |

| Naphthol AS-E (related scaffold) | KIX-KID interaction | IC₅₀ of 2.90 ± 0.81 μM | nih.gov |

Elucidation of Binding Site Characteristics

Molecular docking and structural biology studies on related N-phenylbenzamide compounds have helped to elucidate the characteristics of their binding sites. For carboxamide fungicides targeting SDH, the binding site is located within the ubiquinone-binding pocket (Q-site) of the enzyme complex. The N-phenylbenzamide moiety typically occupies a specific region of this pocket, with the cyclohexyl group likely contributing to hydrophobic interactions that enhance binding.

In the case of KIX-KID interaction inhibitors, the N-phenylbenzamide scaffold has been shown to bind to a shallow groove on the surface of the KIX domain, preventing its association with KID. nih.gov Computational modeling of other N-phenylbenzamide derivatives, such as those targeting PARP-1, indicates that the benzamide core forms key hydrogen bonds and van der Waals interactions within the enzyme's active site. innovareacademics.inresearchgate.net

Enzyme Modulation and Kinetic Characterization of Inhibition

The ability of this compound and its analogs to modulate enzyme activity is a central aspect of their biological function. Kinetic studies are crucial for understanding the mechanism and potency of this inhibition.

Potency and Selectivity Profiling

The potency and selectivity of N-phenylbenzamide derivatives vary significantly depending on their specific chemical structure and the target enzyme. For example, in the context of fungicidal activity, different carboxamides exhibit varying levels of potency against different fungal species, which is often related to differences in the amino acid sequences of the target SDH enzyme.

Interactive Table: Inhibitory Potency of N-phenylbenzamide derivatives against various enzymes.

| Compound Derivative | Enzyme Target | IC₅₀/EC₅₀ | Reference |

| Pyridine carboxamide 3f | Botrytis cinerea SDH | IC₅₀ of 5.6 mg/L (17.3 µM) | jst.go.jp |

| Halogenated phenyl benzamide | Malarial DHODH | IC₅₀ of 16 nM | researchgate.net |

| 5-bromo-2-hydroxy-N-(3,5-dichlorophenyl)benzamide 4d | Acetylcholinesterase | IC₅₀ of 33.13 µM | mdpi.com |

| N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | Cancer cell proliferation enzymes | Not specified | scirp.org |

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive)

The mechanism of enzyme inhibition by N-phenylbenzamide derivatives can be either competitive or non-competitive, depending on the specific compound and target enzyme. For carboxamide fungicides that target succinate dehydrogenase, the mechanism is generally considered to be competitive inhibition with respect to the ubiquinone substrate. researchgate.net These inhibitors bind to the Q-site of the enzyme, directly competing with the natural substrate.

In contrast, studies on other N-phenylbenzamide derivatives have revealed different inhibitory mechanisms. For example, some benzamide-derived inhibitors of protein tyrosine phosphatase 1B (PTP1B) have been shown to be non-competitive inhibitors. Kinetic analysis of certain tri-amide derivatives of N-phenylbenzamide as α-glucosidase inhibitors indicated a competitive mode of inhibition. scribd.com The specific mechanism of inhibition for this compound against its putative targets, such as fungal SDH or the KIX-KID interaction, would require dedicated kinetic studies for definitive characterization.

Cellular Pathway Perturbation Analysis

The interaction of this compound derivatives with cellular pathways is a key area of investigation, revealing how these molecules exert their biological effects at a subcellular level.

Modulation of Signaling Cascades

Derivatives of N-phenylbenzamide have been shown to modulate critical signaling cascades implicated in various cellular processes. For instance, some benzamide derivatives are designed to inhibit enzymes that are crucial for the activation of cell proliferation pathways. tci-thaijo.org One such example is the targeting of the IKKβ enzyme, a key component in the NF-κB signaling pathway, which is essential for cell proliferation. tci-thaijo.org The design of compounds like 3-Chloro-N-phenylbenzamide as IKKβ inhibitors highlights a strategy to control this pathway. tci-thaijo.org

Furthermore, research into related structures has shown the ability to activate protective signaling pathways. A study on cyclohexanecarboxamide (B73365) derivatives, which share structural similarities, demonstrated the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a critical route for cellular defense against oxidative stress. researchgate.net The modulation of receptor activity by benzamide derivatives can also influence signaling pathways that are crucial for various physiological responses. evitachem.com In the context of cancer, the overexpression of Pim kinases, a class of serine/threonine kinases involved in numerous cell-signaling pathways, has been noted, suggesting a potential target for N-phenylbenzamide compounds. nih.gov

Effects on Gene Expression and Protein Levels

The modulation of signaling cascades by this compound analogues can lead to downstream effects on gene expression and the levels of specific proteins. The activation of the Nrf2-ARE pathway, for example, inherently involves the translocation of the Nrf2 transcription factor to the nucleus and the subsequent up-regulation of a suite of antioxidant genes. researchgate.net

In cancer research, certain N-phenylbenzamide derivatives have been shown to induce the expression of tumor suppressor proteins. researchgate.net For example, some N-(2-amino-phenyl)-4-(heteroarylmethyl)-benzamides induce the expression of the p21WAF1/Cip1 protein, a critical cell cycle inhibitor. researchgate.net Conversely, other derivatives have been observed to reduce the expression levels of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death in cancer cells. nih.gov These findings underscore the potential of this class of compounds to alter the cellular landscape at the genetic and protein levels.

Investigation in Defined Biological Systems (e.g., in vitro cell lines, non-human in vivo models)

The biological activities of this compound and its derivatives have been extensively studied in various in vitro and non-human in vivo models, revealing a broad spectrum of potential therapeutic applications.

Anti-Microbial Properties (e.g., antibacterial, antifungal, antiviral, antiprotozoal)

The N-phenylbenzamide scaffold has demonstrated significant and varied anti-microbial properties.

Antibacterial and Antifungal Activity Studies have shown that N-phenylbenzamide derivatives possess the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For instance, they have shown activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans. nih.govwalshmedicalmedia.com Specifically, 4-cyclohexyl-N-methyl-N-phenylbenzamide has been identified as a fungicide. rsc.org The antifungal mechanism of some derivatives, such as N-cyclohexyl 4-Hydroxy-3-methoxybenzamide, is suggested to involve the plasma membrane and the fungal cell wall. nih.gov

Antiviral Activity Several N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71). nih.govresearchgate.net Research has also demonstrated the antiviral potential of new 4-(2-nitrophenoxy)benzamide (B2917254) derivatives, which showed strong to very strong activities against Adenovirus, Herpes simplex virus 1 (HSV-1), and coxsackievirus. researchgate.net The mechanism for some of these antiviral compounds is believed to involve the inhibition of deubiquitinase (DUB) enzymes, which are crucial for the life cycle of many viruses. researchgate.net

Antiprotozoal Activity Derivatives of N-phenylbenzamide have shown considerable promise as antiprotozoal agents. Bisguanidine derivatives of the N-phenylbenzamide scaffold were evaluated in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the parasites responsible for African trypanosomiasis and malaria, respectively. nih.gov Certain N-alkyl analogues displayed potent, low nanomolar activity against Trypanosoma brucei and submicromolar activity against P. falciparum. nih.gov Two compounds, in particular, showed 100% cures in a mouse model of acute human African trypanosomiasis. nih.gov Further studies on diimidazoline N-phenylbenzamides identified compounds with high antiplasmodial selectivity, with IC50 values as low as 1.9 nM against cultured P. falciparum. acs.org Additionally, N-cyclohexyl-2-hydroxybenzamide showed activity against Leishmania braziliensis amastigotes. brazilianjournals.com.br

Table 1: Summary of Anti-Microbial Activity of N-Phenylbenzamide Derivatives

| Activity Type | Organism(s) | Derivative Class/Compound | Observed Effect | Source(s) |

|---|---|---|---|---|

| Antibacterial | Staphylococcus aureus, Escherichia coli | N-phenylbenzamides | Inhibition of growth | nih.gov |

| Antifungal | Candida albicans | N-(o-hydroxyphenyl)benzamides | Inhibition of growth | walshmedicalmedia.com |

| Antifungal | General Fungicide | 4-cyclohexyl-N-methyl-N-phenylbenzamide | Fungicidal activity | rsc.org |

| Antiviral | Enterovirus 71 (EV 71) | N-phenylbenzamide derivatives | Inhibition of viral activity | nih.govresearchgate.net |

| Antiviral | Adenovirus, HSV-1, Coxsackievirus | 4-(2-nitrophenoxy)benzamide derivatives | Strong antiviral activity (IC50 range 10.22 to 44.68 µM) | researchgate.net |

| Antiprotozoal | Trypanosoma brucei | N-alkyl bisguanidine N-phenylbenzamides | Low nanomolar IC50 values; 100% cure in mouse model | nih.gov |

| Antiprotozoal | Plasmodium falciparum | Diimidazoline N-phenylbenzamides | High selectivity with IC50 values of 1.9–28 nM | acs.org |

| Antiprotozoal | Leishmania braziliensis | N-cyclohexyl-2-hydroxybenzamide | EC50 of 15.60 ± 2.69 µM | brazilianjournals.com.br |

Pre-clinical Anti-Cancer Research (e.g., growth inhibition in cancer cell lines)

The N-phenylbenzamide scaffold is a core feature in several tyrosine kinase inhibitors developed as anticancer drugs. nih.gov Consequently, novel derivatives are actively being investigated for their anticancer potential. nih.gov

Imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.gov Derivatives 4e and 4f from one study exhibited good activity, with IC50 values ranging from 7.5 to 11.1 μM against the tested cell lines. nih.gov Computational docking studies suggested these active derivatives have a high affinity for the ABL1 kinase protein. nih.gov

In another study, 3-Chloro-N-phenylbenzamide was shown to inhibit the growth of the SiHa cervical cancer cell line with an IC50 of 22.4 µM. tci-thaijo.org Furthermore, certain 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide derivatives have been found to be potent anti-proliferative agents, with one compound being particularly effective against human pancreatic carcinoma (MIA PaCa-2) cells by arresting the G2/M phase of the cell cycle and inducing apoptosis. semanticscholar.org

Table 2: Pre-clinical Anti-Cancer Activity of N-Phenylbenzamide Derivatives

| Derivative Class/Compound | Cancer Cell Line(s) | Key Finding(s) | Source(s) |

|---|---|---|---|

| Imidazole-based N-phenylbenzamides (4e, 4f) | Various human cancer cell lines | Good cytotoxic activity with IC50 values between 7.5 and 11.1 μM. | nih.gov |

| 3-Chloro-N-phenylbenzamide | SiHa (cervical cancer) | Inhibited cell growth with an IC50 of 22.4 µM. | tci-thaijo.org |

| 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide derivative (4j) | MIA PaCa-2 (pancreatic carcinoma) | Potent anti-proliferative agent; arrested G2/M cell cycle and induced apoptosis. | semanticscholar.org |

Other Biological Activities (e.g., enzyme de-esterification activity)

Beyond antimicrobial and anticancer research, the core structure of benzanilides, including N-phenylbenzamide derivatives, has been associated with other specific biological functions. Notably, certain benzanilides prepared through specific synthesis methods have demonstrated enzymatic de-esterification activity. rsc.org This suggests a capacity to interact with and modulate the function of esterase enzymes, which could have various physiological implications.

Table of Compounds

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of SAR-Focused Chemical Libraries

The systematic investigation of SAR for the N-phenylbenzamide scaffold has necessitated the design and synthesis of diverse chemical libraries. Researchers have developed various synthetic routes to create collections of analogues, allowing for a methodical exploration of how different structural modifications influence biological activity.

A common synthetic strategy involves the coupling of a benzoic acid derivative with an aniline (B41778). For instance, a library of N-phenylbenzamide derivatives was synthesized by condensing 3-amino-4-methoxybenzoic acid with various amines using coupling agents like N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt). nih.gov Another straightforward approach is the reaction of a benzoyl chloride with an appropriate aniline or amine. nih.gov For example, 2-methylbenzoyl chloride has been reacted with 1-phenylethanamine in the presence of triethylamine (B128534) (TEA) and diethyl ether to produce N-(1-phenyl)benzamide analogues. nih.gov

More complex libraries have also been generated. In the development of relaxin/insulin-like family peptide receptor (RXFP1) agonists, a library of 2-acetamido-N-phenylbenzamide derivatives was prepared. The synthesis began with a first amide formation using cyclohexylcarbonyl chloride, followed by a second amidation with an appropriate aniline mediated by trimethylaluminum (B3029685) (AlMe₃). nih.gov Similarly, libraries of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives, including N-cyclohexyl variants, have been synthesized to explore their potential as antiviral agents. researchgate.net Conformationally restricted libraries, such as those incorporating indoline (B122111) moieties, have been created to probe the impact of structural flexibility on activity. nih.gov One-pot, three-component reactions have also been employed as an efficient, atom-economical method to access imidazole-based N-phenylbenzamide derivatives. nih.gov

These synthetic campaigns are often guided by initial high-throughput screening hits. For example, the discovery of 2-acetamido-N-(3-(trifluoromethylsulfonyl)phenyl)cyclohexanecarboxamide (compound 3 in a study) as an RXFP1 agonist prompted the synthesis of an extensive library to optimize its activity. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the N-phenylbenzamide class, several key features have been elucidated.

Studies on enterovirus 71 (EV71) inhibitors revealed that the N-phenyl moiety (referred to as benzene (B151609) ring B) is a critical pharmacophoric element. Its replacement with a cyclohexyl group led to a complete loss of antiviral activity, underscoring its importance. nih.gov In the context of VEGFR-2 inhibitors, the pharmacophore consists of a terminal ring system (like benzoxazole) that occupies the hinge region of the ATP binding site, and a central aromatic ring (the benzamide (B126) core) that spans the area between the hinge and the DFG domain. nih.gov

For a series of antiprotozoal agents, the essential pharmacophore was identified as two 2-imidazoline heterocycles positioned in a para orientation on an N-phenylbenzamide core. acs.org The basicity of these imidazoline (B1206853) rings was also found to be crucial, as replacement with less basic or acidic groups significantly diminished activity. acs.org In the development of RXFP1 agonists, SAR analysis pointed to an optimal pharmacophore comprising a 2-alkoxyphenyl group as the "western hemisphere" and a 3-trifluoromethylsulfonyl phenyl group as the "eastern hemisphere" of the molecule. nih.gov For Wip1 phosphatase inhibitors, a minimally functionalized cyclohexyl group was identified as an important starting fragment for building inhibitory activity. nih.gov

These findings highlight that the core N-phenylbenzamide structure serves as a versatile scaffold, where the specific nature and arrangement of the terminal cyclohexyl and phenyl rings, along with their substituents, define the key interactions with a given biological target.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifying substituents on the 4-cyclohexyl-N-phenylbenzamide scaffold has profound effects on biological activity and target selectivity. The cyclohexyl and phenyl rings, as well as the central amide linker, provide multiple points for chemical modification.

The Cyclohexyl Moiety: The bulky, lipophilic cyclohexyl group is often crucial for potency. In a series of Ebola virus entry inhibitors, the N-cyclohexyl-4-(aminomethyl)benzamide analog demonstrated potent activity, with the bulky alkyl group being a key contributor. nih.gov Similarly, for a class of Wip1 phosphatase inhibitors, a cyclohexylalanine moiety was critical for allosteric inhibition. nih.gov In some benzoxazole-based anticancer agents, a cyclohexyl group on the amide nitrogen generally conferred higher activity than a phenyl group. nih.gov However, the role of the cyclohexyl group is context-dependent. In a study of anti-EV71 agents, replacing the essential N-phenyl ring with a cyclohexyl group abolished activity. nih.gov

The N-Phenyl Ring: Substitutions on the N-phenyl ring are a common strategy for optimizing activity. For anti-EV71 N-phenylbenzamides, the introduction of electron-withdrawing groups, particularly bromine, at the para-position of the phenyl ring enhanced antiviral potency. nih.gov In the development of RXFP1 agonists, a 3-trifluoromethylsulfonyl substituent on the phenyl ring was found to be optimal. nih.gov Conversely, ortho-substituents on the phenyl ring were found to be detrimental to RXFP1 activation. nih.gov

The Benzamide Core: Modifications to the benzoyl portion of the scaffold also tune activity. For a series of purine-based Nek2 kinase inhibitors, a 3-aminobenzamide (B1265367) moiety was explored. The position of substituents was critical; 4- and 3-nitro derivatives were inactive against Nek2, but the corresponding anilines regained some activity, suggesting a key hydrogen-bonding interaction. oncotarget.com

The following table summarizes the impact of specific substitutions in different studies:

| Compound Series | Scaffold Modification | Impact on Activity | Reference |

| Anti-EV71 Inhibitors | Replace N-phenyl ring with cyclohexyl | Loss of activity | nih.gov |

| Anti-EV71 Inhibitors | Add electron-withdrawing group (e.g., Br) to para-position of N-phenyl ring | Increased activity | nih.gov |

| Benzoxazole VEGFR-2 Inhibitors | Replace N-phenyl with N-cyclohexyl on amide | Generally increased activity | nih.gov |

| Ebola Virus Inhibitors | Incorporate bulky cyclohexyl group | Potent activity | nih.gov |

| RXFP1 Agonists | Add 3-trifluoromethylsulfonyl to N-phenyl ring | Optimal activity | nih.gov |

| Wip1 Phosphatase Inhibitors | Incorporate cyclohexyl group | Critical for inhibitory activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules. Several QSAR studies have been applied to N-phenylbenzamide derivatives and related carboxamides to provide predictive insights.

For instance, QSAR models have been developed for insect repellent carboxamides, a class that includes N-phenylbenzamide structures. These models have identified key structural patterns, such as the spatial arrangement of two oxygen atoms from an amide group joined by a lipophilic moiety, as being important for repellency. plos.org Another study focused on N-phenylbenzamide and N-phenylacetophenone analogues, using quantum chemical calculations with Density Functional Theory (DFT) to derive descriptors for their QSAR models. researchgate.net

Although not focused specifically on this compound, QSAR studies on structurally related inhibitors provide valuable insights into the types of descriptors that govern activity. A study on diaryl urea (B33335) inhibitors, which share the feature of two aryl rings connected by a linker, found that descriptors related to molecular size, degree of branching, aromaticity, and polarizability were critical in determining inhibitory activity. nih.gov These findings suggest that similar physicochemical properties likely play a significant role in the activity of the this compound series.

The general approach involves generating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a training set of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical model that can predict the activity of new, untested compounds. researchgate.netnih.gov These predictive models are valuable tools for prioritizing the synthesis of the most promising candidates in a chemical library, thereby streamlining the drug discovery process.

Influence of Conformational Flexibility on Activity

The three-dimensional shape and conformational flexibility of a molecule are critical determinants of its ability to bind to a biological target. For the this compound scaffold, the rotational freedom around the various single bonds allows the molecule to adopt multiple conformations, and understanding which of these are biologically active is a key aspect of SAR.

The inherent flexibility of the scaffold can be a double-edged sword. While it allows the molecule to adapt to the binding site, the energetic cost of adopting the correct "bioactive" conformation can reduce binding affinity. To address this, researchers often design and synthesize conformationally restricted analogues. For example, in a series of 4-(aminomethyl)benzamide (B1271630) inhibitors of the Ebola virus, flexible compounds were initially identified. To improve upon these, conformationally restrained versions incorporating indoline and other heterocyclic structures were synthesized to lock the molecule into a more defined shape. nih.gov

Computational studies are frequently used to explore the influence of conformation. Torsional scans can be performed to investigate the energy landscape of bond rotations and identify low-energy, preferred conformations. Such studies on related arylsulfonamides have shown that the sulfonamide conformation plays a crucial role in determining biological activity. researchgate.net Similar principles apply to the amide bond in the N-phenylbenzamide series. Furthermore, 3D pharmacophore models are often generated based on the presumed bioactive conformation, providing a template for the design of new, rigidified analogues with potentially higher potency. researchgate.net The study of Nek2 inhibitors also highlighted the importance of conformation, identifying one carboxamide inhibitor that uniquely bound to the "DFG-in" conformation of the kinase, a specific structural state of the enzyme's activation loop. oncotarget.com These examples underscore the importance of considering conformational flexibility and 3D structure when designing potent and selective inhibitors based on the this compound scaffold.

Mechanistic Investigations at the Molecular and Sub Cellular Level

Molecular Recognition and Binding Site Analysis (e.g., X-ray co-crystallography, Cryo-EM)

There are no publicly available X-ray co-crystallography or Cryo-Electron Microscopy (Cryo-EM) studies that elucidate the binding mode of 4-cyclohexyl-N-phenylbenzamide to a biological target. Such studies would be crucial for visualizing the three-dimensional structure of the compound in complex with its putative target, revealing key molecular interactions and the precise binding site.

Allosteric Modulation and Conformational Dynamics upon Ligand Binding

Information regarding the potential for this compound to act as an allosteric modulator is not found in the reviewed literature. Consequently, there are no data on conformational changes or dynamic shifts within a target protein upon the binding of this ligand.

Role of Specific Amino Acid Residues in Ligand-Target Interactions

Without a defined biological target and binding site analysis, the specific amino acid residues that may be involved in interactions with this compound have not been identified. Structure-activity relationship (SAR) studies that could infer such interactions are also not available for this compound.

Kinetic and Thermodynamic Aspects of Target Engagement

There is a lack of data on the kinetic and thermodynamic parameters of this compound's engagement with any biological target. This includes the association and dissociation rate constants (k_on and k_off), the equilibrium dissociation constant (K_d), and thermodynamic properties such as changes in enthalpy (ΔH) and entropy (ΔS) upon binding.

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 4-cyclohexyl-N-phenylbenzamide and for its isolation from reaction mixtures or impurities. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for benzamide (B126) derivatives. researchgate.net An isocratic RP-HPLC method, similar to those developed for related compounds like N-phenylbenzamide, can be effectively utilized. researchgate.net Such a method allows for the simultaneous determination of the main compound and its potential intermediates or degradation products.

The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation with good peak shape and resolution. Key parameters include the choice of stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer), flow rate, and detection wavelength. sielc.comnih.gov For this compound, a UV detector would be suitable, as the aromatic rings in its structure absorb light in the UV spectrum. The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net This validated method can then be used for routine quality control, purity assessment of newly synthesized batches, and for preparative separation to isolate the pure compound for further studies. sielc.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Benzamide Compounds This table is based on methodologies for structurally related compounds and represents a typical starting point for the analysis of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Water mixture | sielc.com |

| Elution Mode | Isocratic | researchgate.net |

| Flow Rate | 0.7 - 1.0 mL/min | researchgate.net |

| Detection | UV Spectrophotometry (e.g., 238-268 nm) | researchgate.netjppres.com |

| Injection Volume | 20 µL | researchgate.net |

| Temperature | Ambient (e.g., 30 °C) | researchgate.net |

Advanced Mass Spectrometry for Metabolite Identification in Biological Systems (non-human)

Understanding the metabolic fate of this compound is critical in preclinical research. Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary tool for identifying metabolites in non-human biological systems. ijpras.comnih.gov High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF), provide accurate mass measurements, which allow for the determination of the elemental composition of metabolites. researchgate.netmdpi.com

The general workflow for metabolite identification involves incubating this compound with an in vitro biological system, such as rat liver microsomes, which contain key drug-metabolizing enzymes. nih.govmdpi.com Following incubation, the sample is analyzed by LC-HRMS. The data is then processed to find potential metabolites by searching for mass shifts corresponding to common metabolic biotransformations relative to the parent compound. ijpras.com Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. nih.gov The resulting fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification on the molecule. mdpi.com

For this compound, predictable metabolic pathways include:

Hydroxylation: The addition of a hydroxyl (-OH) group, a common Phase I reaction, is likely to occur on the cyclohexyl ring or one of the phenyl rings. mdpi.com

Amide Hydrolysis: Cleavage of the amide bond to form 4-cyclohexylbenzoic acid and aniline (B41778).

Oxidation: Further oxidation of hydroxylated metabolites.

Conjugation: Phase II reactions where the parent compound or its Phase I metabolites are conjugated with endogenous molecules like glucuronic acid or sulfate. ijpras.com

Table 2: Predicted Metabolic Transformations for this compound and Corresponding Mass Shifts

| Biotransformation (Reaction) | Mass Change (Da) | Potential Metabolite Structure |

|---|---|---|

| Hydroxylation (+O) | +15.9949 | Addition of an -OH group to a cyclohexyl or phenyl ring |

| Amide Hydrolysis (+H₂O) | +18.0106 | Cleavage into 4-cyclohexylbenzoic acid and aniline |

| Glucuronidation (+C₆H₈O₆) | +176.0321 | Conjugation of a glucuronic acid moiety, typically at a hydroxyl group |

| Sulfation (+SO₃) | +79.9568 | Conjugation of a sulfate group, typically at a hydroxyl group |

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening

Spectrophotometric and fluorometric assays are fundamental to high-throughput screening (HTS) campaigns aimed at discovering molecules with specific biological activities. While specific assays for this compound would be target-dependent, the principles for their development are well-established.

A spectrophotometric assay for quantification can be developed based on the compound's intrinsic UV absorbance. nih.gov The first step is to determine the wavelength of maximum absorbance (λmax) by scanning a solution of the compound across the UV-visible spectrum. jppres.com An assay can then be validated by demonstrating linearity between absorbance and concentration over a defined range, along with accuracy and precision. jppres.com While useful for quantification in simple solutions, this method may lack the sensitivity and specificity for HTS in complex biological samples. For HTS, enzyme-based assays are common, where the activity of a target enzyme is monitored by the production of a colored product from a substrate. researchgate.net

Fluorometric assays offer significantly higher sensitivity than spectrophotometric methods. The development of such an assay could involve using this compound in a competitive binding assay against a fluorescently labeled ligand for a specific biological target. Inhibition of binding would result in a measurable change in fluorescence polarization or intensity. Alternatively, if the compound is an enzyme inhibitor, a fluorogenic substrate that releases a fluorescent product upon enzymatic action could be used. The rate of fluorescence increase would be inversely proportional to the inhibitory activity of the compound.

Bioanalytical Methodologies for In Vitro and In Vivo (non-human) Sample Analysis

Bioanalytical methods are essential for quantifying this compound in various biological samples during preclinical studies. These methods must be robust, accurate, and validated to produce reliable data on the compound's pharmacokinetics and distribution. nih.gov

In Vitro Sample Analysis: In vitro studies provide early insights into a compound's biological properties. A variety of assays can be employed:

Metabolic Stability Assays: These assays, often using liver microsomes or hepatocytes, quantify the rate at which the compound is metabolized. mdpi.com Analysis is typically performed using LC-MS/MS to measure the disappearance of the parent compound over time.

Cell-Based Assays: If this compound has a specific cellular target, cell-based assays can be used to measure its activity. For instance, reporter gene assays in cell lines like HEK293 or HepG2 can quantify the compound's effect on the transcription of a target gene. nih.gov

Computational Studies: In silico methods like 3D-QSAR and molecular docking can be used to predict the interaction of benzamide derivatives with biological targets, such as enzymes or receptors, guiding further in vitro testing. nih.gov

In Vivo (non-human) Sample Analysis: For in vivo studies in animal models (e.g., rodents), a validated bioanalytical method is required to measure the concentration of this compound and its major metabolites in biological fluids like plasma, urine, and tissue homogenates. The gold standard for this type of analysis is LC-MS/MS due to its superior sensitivity and selectivity. The method typically involves sample preparation (e.g., protein precipitation or solid-phase extraction) to remove interferences, followed by chromatographic separation and mass spectrometric detection. A stable isotope-labeled internal standard is often used to ensure high accuracy and precision.

Table 3: Common In Vitro Bioanalytical Assays for Compound Characterization

| Assay Type | Purpose | Typical Analytical Technique | Reference |

|---|---|---|---|

| Metabolic Stability | Determine the rate of metabolism in liver microsomes or hepatocytes. | LC-MS/MS | mdpi.com |

| Cellular Target Engagement | Measure activity against a specific protein or pathway within a cell. | Reporter Gene Assay, Western Blot | nih.gov |

| Receptor Binding | Determine affinity and selectivity for a target receptor. | Radioligand Binding Assay, Fluorescence Polarization | nih.gov |

| Enzyme Inhibition | Quantify the potency of inhibition against a target enzyme (IC₅₀). | Spectrophotometry, Fluorometry, LC-MS/MS | nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| N-phenylbenzamide |

| 4-cyclohexylbenzoic acid |

| Aniline |

| Indapamide |

| Rufinamide |

| Pyrazinamide |

| Isopropoxy benzene (B151609) guanidine |

Emerging Applications and Research Trajectories of 4 Cyclohexyl N Phenylbenzamide

Development as a Molecular Probe for Biological Research

The development of molecular probes is crucial for elucidating the function of biomolecules in their native environments. A molecular probe must possess high affinity and selectivity for its target, along with features that allow for its detection and the study of target engagement. The 4-cyclohexyl-N-phenylbenzamide scaffold is a promising starting point for creating such probes due to the modifiable nature of its constituent parts.

Research into related N-phenylbenzamide derivatives has shown that subtle structural changes can dramatically alter biological activity and target specificity. For instance, the strategic placement of hydroxyl groups on the benzanilide (B160483) structure can determine its inhibitory activity against different targets, such as DNA-PK or rotamase. rsc.org This principle of "structure-activity relationship" (SAR) is fundamental to probe development. The cyclohexyl group, in particular, offers a key point of modulation. Studies on antiviral N-phenylbenzamide derivatives have demonstrated that replacing an aromatic ring with a cyclohexyl group can abolish activity against a specific target, highlighting the cyclohexyl moiety's significant role in molecular recognition. nih.gov

By systematically modifying the cyclohexyl and phenyl rings of this compound—for example, by introducing reporter groups (fluorophores, biotin) or photoreactive moieties—researchers can design a library of probe candidates. These probes could then be used to identify and validate new biological targets, map binding sites, and quantify target engagement in living cells.

Table 1: Structural Modifications of the N-Phenylbenzamide Scaffold for Probe Development

| Modification Site | Type of Modification | Potential Application in Probe Design | Rationale |

|---|---|---|---|

| Cyclohexyl Ring | Introduction of reporter tags (e.g., fluorophore, biotin) | Visualization and pull-down experiments to identify binding partners. | The flexible nature of the ring may allow for tag attachment with minimal disruption to core binding activity. |

| Phenyl Ring | Introduction of photoreactive groups (e.g., diazirine) | Photoaffinity labeling to covalently link the probe to its biological target for identification. | Allows for precise mapping of the binding site within a target protein. |

Strategies for Conjugate Formation and Prodrug Development for Research Applications

The principles of prodrug design, which involve chemically modifying a bioactive compound to improve its pharmacokinetic or pharmacodynamic properties, can be adapted to create advanced research tools. mdpi.com For this compound, this involves forming conjugates that can be activated by specific biological conditions or stimuli, allowing for controlled release and targeted action in research settings.

One promising approach is "strategy-level synthesis," where the design of the linker and the conditionally responsive group is considered early in the synthetic process. nih.gov This allows for the creation of sophisticated molecular systems. For instance, a derivative of this compound could be conjugated to a molecule that targets a specific cell type or organelle. The linker could be designed to be cleaved by an enzyme that is overexpressed in the target environment, releasing the active compound with high spatiotemporal precision.

Common strategies that could be applied include:

Phosphate Prodrugs: The addition of a phosphate group can significantly increase water solubility, which is useful for creating stock solutions for in vitro assays or for in vivo studies where bioavailability is a concern. mdpi.com

Amino Acid Conjugates: Conjugating amino acids can leverage cellular uptake transporters to improve cell permeability. mdpi.com

Photocleavable Cages: Attaching a photolabile protecting group would allow researchers to release the this compound derivative at a specific time and location within a biological sample simply by applying light of a particular wavelength. unina.it

These strategies transform the molecule from a static inhibitor or binder into a dynamic tool for probing biological function with enhanced control.

Insights into Novel Biological Pathways and Undiscovered Targets

A key application for versatile scaffolds like this compound is in the discovery of novel biological pathways and previously unknown molecular targets. The broad bioactivity of the larger N-phenylbenzamide class against kinetoplastid parasites, viruses, and cancer cells suggests that this chemical structure can interact with a wide array of protein folds and nucleic acid structures. pucp.edu.penih.govnih.gov

One powerful approach is the use of diversity-oriented synthesis to create large libraries of related compounds. rsc.org By systematically altering the cyclohexyl and phenyl moieties of the core structure, a multitude of unique derivatives can be generated. This library can then be screened against various cell lines or biological assays in high-throughput formats to identify "hits" that perturb a biological process of interest.

Follow-up studies on these hits can reveal novel biology. For example, if a derivative of this compound is found to halt cell proliferation through an unknown mechanism, researchers can use the molecule as a chemical tool to unravel the underlying pathway. Techniques such as thermal proteome profiling or affinity-capture mass spectrometry, using a tagged version of the compound, can identify its direct binding partners, potentially revealing a previously uncharacterized protein or a novel function for a known one. This approach moves beyond testing compounds against known targets and instead uses them as instruments of discovery.

Potential for Combination Research Approaches in Chemical Biology

The true potential of a chemical tool like this compound is often realized when it is combined with other advanced research technologies. In the field of chemical biology, this integration allows for the investigation of complex biological questions that are intractable with a single method alone.